D-Iditol-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Iditol-13C is a stable isotope-labeled compound, specifically the 13C-labeled form of D-Iditol. D-Iditol is a sugar alcohol and a fungal metabolite that accumulates in cases of galactokinase deficiency. This compound has potential antitumor activity and is primarily used for research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Iditol-13C can be synthesized by incorporating stable heavy isotopes of carbon into D-Iditol. The synthesis involves the use of isotope-enriched materials, which are blended with isotope-depleted materials to match international measurement standards . The preparation of this compound typically involves the use of isotope ratio mass spectrometry (IRMS) to ensure the accurate incorporation of the 13C isotope .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of the compound using similar methods as described above. The process includes the blending of isotope-enriched and isotope-depleted materials, followed by purification and quality control to ensure the desired isotopic composition .
Analyse Chemischer Reaktionen
Types of Reactions
D-Iditol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding aldehydes or ketones, while reduction reactions may yield different sugar alcohols .
Wissenschaftliche Forschungsanwendungen
D-Iditol-13C has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of D-Iditol-13C involves its incorporation into metabolic pathways as a labeled compound. This allows researchers to trace the movement and transformation of the compound within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with this compound during its metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Iditol: The non-labeled form of D-Iditol, which shares similar chemical properties but lacks the 13C isotope.
D-Sorbitol: Another sugar alcohol with similar chemical properties but different metabolic pathways.
D-Mannitol: A sugar alcohol used in medical and industrial applications, similar to D-Iditol.
Uniqueness
D-Iditol-13C is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool for studying metabolic pathways, pharmacokinetics, and other biochemical processes .
Eigenschaften
Molekularformel |
C6H14O6 |
---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1/i1+1 |
InChI-Schlüssel |
FBPFZTCFMRRESA-PLHWEQNCSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.